molecular formula C8H16Cl2N4O B6177207 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2551116-27-7

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No. B6177207
CAS RN: 2551116-27-7
M. Wt: 255.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (3-EMT-DHC) is a novel small molecule drug candidate that has recently been studied for its therapeutic potential. It is a derivative of the pyrazine family and is structurally related to other compounds such as 2-amino-6-methyl-4-phenyl-1,3,5-triazin-4-one (AMPT), which is used in the treatment of Parkinson's disease. 3-EMT-DHC has been found to possess a number of beneficial properties, including an ability to modulate the activity of several enzymes, receptors, and channels, as well as a high selectivity for certain target proteins.

Scientific Research Applications

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound has been found to be effective in inhibiting the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In neurodegenerative disease research, this compound has been found to be effective in protecting neurons from damage caused by oxidative stress, as well as in the treatment of Alzheimer's disease. In cardiovascular disease research, this compound has been found to be effective in reducing inflammation and improving vascular function.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is not yet fully understood, but it is believed to involve the modulation of several enzymes, receptors, and channels. Specifically, this compound has been found to interact with the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the voltage-gated sodium channel Nav1.7. In addition, this compound has been found to modulate the activity of several enzymes, including c-Jun N-terminal kinase (JNK), protein kinase C (PKC), and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types and animal models. In cell culture studies, this compound has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In animal models, this compound has been found to reduce inflammation and improve vascular function, as well as to protect neurons from damage caused by oxidative stress. In addition, this compound has been found to be effective in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has several advantages for use in laboratory experiments. First, it is a highly selective compound, which allows for the study of specific target proteins without affecting other proteins. Second, it is a relatively small molecule, which makes it easier to synthesize and handle in the laboratory. Third, it is a water-soluble compound, which makes it suitable for use in aqueous solutions.
On the other hand, this compound has some limitations for use in laboratory experiments. First, it is a relatively new compound, so there is still much to be learned about its properties and effects. Second, it is not very stable and is easily degraded in the presence of light and heat. Finally, it is not very soluble in non-aqueous solvents, which limits its use in certain types of experiments.

Future Directions

The potential future directions for research on 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are numerous. First, further studies are needed to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Second, further studies are needed to determine the therapeutic potential of this compound for the treatment of various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Third, further studies are needed to optimize the synthesis of this compound to make it more cost-effective and to improve its stability. Fourth, further studies are needed to develop formulations of this compound for use in clinical trials. Finally, further studies are needed to explore the potential for this compound to be used in combination with other drugs for the treatment of various diseases.

Synthesis Methods

3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride can be synthesized using a variety of techniques, including a multistep procedure involving the reaction of 3-ethoxymethyl-5H-dibenz[b,f]azepine with hydrazine hydrate in the presence of a base, followed by treatment with dimethyl sulfate. The resulting product is then reacted with hydrochloric acid to yield this compound. Other synthesis methods include a one-pot reaction involving the reaction of ethoxymethyl-5H-dibenz[b,f]azepine with hydrazine hydrate in the presence of dimethyl sulfate and a base, and a two-step procedure involving the reaction of 3-ethoxymethyl-5H-dibenz[b,f]azepine with hydrazine hydrate in the presence of a base, followed by treatment with dimethyl sulfate and hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with ethyl chloroacetate to form 3-(ethoxycarbonylmethyl)-5-ethylthio-1,2,4-thiadiazole. This intermediate is then reacted with hydrazine hydrate to form 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole. The final step involves the reaction of 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole with 1,2-dichloroethane to form 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride.", "Starting Materials": [ "2-amino-5-ethylthio-1,3,4-thiadiazole", "ethyl chloroacetate", "hydrazine hydrate", "1,2-dichloroethane" ], "Reaction": [ "Step 1: React 2-amino-5-ethylthio-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base to form 3-(ethoxycarbonylmethyl)-5-ethylthio-1,2,4-thiadiazole.", "Step 2: React 3-(ethoxycarbonylmethyl)-5-ethylthio-1,2,4-thiadiazole with hydrazine hydrate to form 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole.", "Step 3: React 3-(hydrazinomethyl)-5-ethylthio-1,2,4-thiadiazole with 1,2-dichloroethane in the presence of a base to form 3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride." ] }

CAS RN

2551116-27-7

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.